N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-14-8-9-16(23-10-5-11-29(23,26)27)12-17(14)22-20(25)19(24)21-13-15-6-3-4-7-18(15)28-2/h3-4,6-9,12H,5,10-11,13H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVKNRNWKLMEIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a thioamide under oxidative conditions to introduce the sulfone group.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Ethanediamide Linkage: The final step involves coupling the thiazolidine derivative with an ethanediamide precursor under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfone group, converting it back to a thioether.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a scaffold for developing new drugs due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes can be utilized in the development of new materials with specific properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide exerts its effects involves its interaction with specific molecular targets. The sulfone group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs
Ethanediamide Derivatives
- N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide () Key Differences: Replaces the thiazolidinone dioxide with a chloro-methoxyphenyl group and introduces a piperazinyl-ethyl-indole substituent. Impact: Increased molecular weight (C24H28ClN5O3 vs. C21H23N3O5S for the target compound) and altered solubility due to the hydrophobic indole and polar piperazine groups .
- N,N'-Pentane-1,5-diylbis[N-(3-methoxybenzyl)thiophene-2-carboxamide] () Key Differences: Uses a pentane diyl spacer and thiophene carboxamide instead of ethanediamide.
2.1.2. Thiazolidinone-Containing Compounds
- (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () Key Differences: Incorporates a 2,4-dioxothiazolidin-5-ylidene group conjugated to a benzamide. Impact: The α,β-unsaturated ketone in the thiazolidinone ring may increase reactivity in Michael addition reactions compared to the saturated dioxothiazolidine in the target compound .
- BMS-387032 (N-[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide) ()
Functional Analogs
- N-Diethylaminomethyl-2-oxoindole hydrazinecarbothioamides () Key Similarities: Both compounds utilize amide linkages and aromatic substituents. Key Differences: The hydrazinecarbothioamide group in these derivatives may confer metal-chelating properties absent in the target compound .
Comparative Data Table
Notes
- Biological data for the target compound are unavailable in the provided evidence; comparisons are structural or inferred from analogs.
- Synthetic routes are hypothesized based on similar compounds (e.g., ).
- Contradictions in functional groups (e.g., thiosemicarbazides vs. carboxamides) highlight divergent applications .
Biological Activity
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article presents a detailed overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H27N5O3S
- IUPAC Name : N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-1H-indazol-3-yl]-2-[4-(piperidin-1-yl)phenyl]acetamide
- Molecular Weight : 453.557 g/mol
Biological Activity Overview
The biological activity of this compound has been explored primarily through its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer effects. For instance:
- Mechanisms of Action :
- Induction of apoptosis in cancer cells.
- Cell cycle arrest in the G2/M phase.
- Modulation of the DNA damage response pathway.
Studies have shown that thiazolidinone derivatives can induce significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values as low as 0.31 µM against MCF7 breast cancer cells, indicating high efficacy compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's thiazolidinone core suggests potential antimicrobial properties. Research on related thiazolidinone derivatives has shown varying degrees of inhibition against Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Activity Index (%) |
|---|---|---|
| 2e | E. coli | 88.46 |
| Reference | Ampicillin | 26 mm inhibition zone |
These findings suggest that modifications to the phenyl group can enhance antimicrobial activity significantly .
Case Studies
Several studies have investigated the biological activities of thiazolidinone derivatives:
- Anticancer Study :
- Antimicrobial Study :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
